molecular formula C9H10BrNO2 B14839823 2-Bromo-4-hydroxy-N,N-dimethylbenzamide

2-Bromo-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14839823
M. Wt: 244.08 g/mol
InChI Key: SWZOWPPPBSYWLH-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position, a hydroxyl group at the fourth position, and an N,N-dimethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-hydroxy-N,N-dimethylbenzamide typically involves the bromination of 4-hydroxy-N,N-dimethylbenzamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.

    Oxidation Reactions: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of 2-bromo-4-oxo-N,N-dimethylbenzamide.

    Reduction Reactions: Formation of 2-bromo-4-hydroxy-N,N-dimethylbenzylamine.

Scientific Research Applications

2-Bromo-4-hydroxy-N,N-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxy-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and hydroxyl groups can play a crucial role in binding to the target molecules, while the N,N-dimethylamide group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N,N-dimethylbenzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    4-Hydroxy-N,N-dimethylbenzamide: Lacks the bromine atom, which may influence its chemical properties and applications.

    3-Bromo-N,N-dimethylbenzamide: The bromine atom is at a different position, which can alter its reactivity and interactions.

Uniqueness

2-Bromo-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both bromine and hydroxyl groups on the benzene ring, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-bromo-4-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10BrNO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3

InChI Key

SWZOWPPPBSYWLH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)O)Br

Origin of Product

United States

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